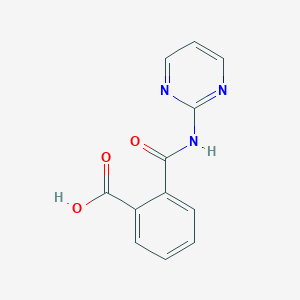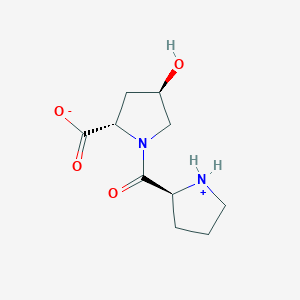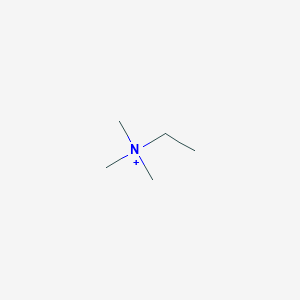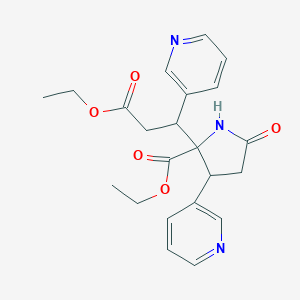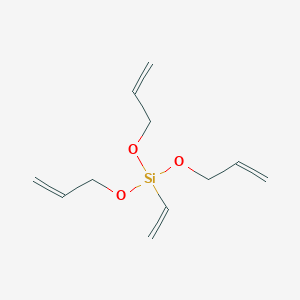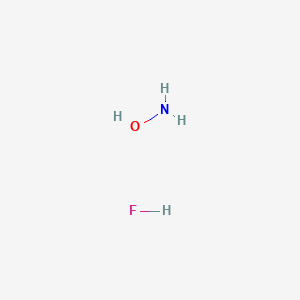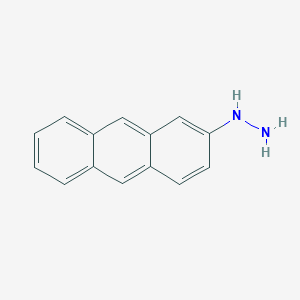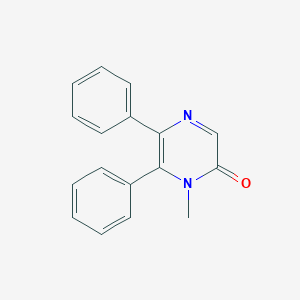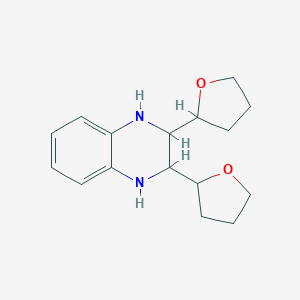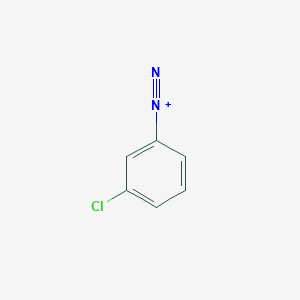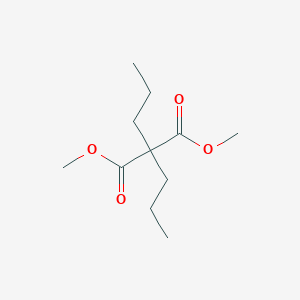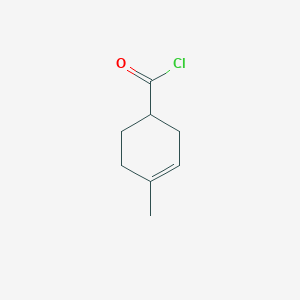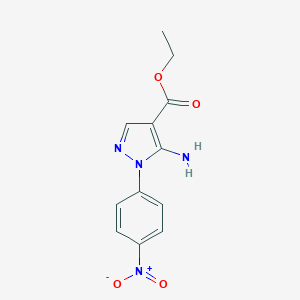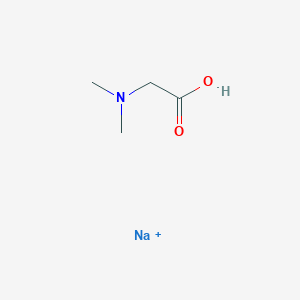
2-(二甲氨基)乙酸钠
描述
Sodium 2-(dimethylamino)acetate, also known as N,N-dimethylglycine sodium salt, is a chemical compound with the molecular formula C4H8NNaO2. It is a derivative of glycine, where the amino group is substituted with two methyl groups, and the carboxyl group is neutralized with sodium. This compound is used in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
Sodium 2-(dimethylamino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a buffer in biochemical assays.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in studies involving amino acid metabolism.
Medicine: It has potential therapeutic applications in treating metabolic disorders and enhancing cognitive function.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and as an intermediate in the synthesis of other chemicals.
作用机制
Target of Action
Sodium 2-(dimethylamino)acetate, also known as N,N-Dimethylglycine sodium salt, is a derivative of dimethylaminoethanol (DMAE) or dimethylethanolamine (DMEA) . DMAE has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia . .
Mode of Action
It is known that dmae, a related compound, holds tertiary amine and primary alcohol groups as functional groups These functional groups may play a role in its interaction with its targets
Biochemical Pathways
It is known that acetate, a related compound, is involved in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation . Acetate is generated directly from pyruvate both by nonenzymatic chemistry involving hydrogen peroxide metal catalysis and by alternative or neomorphic activities of ketoacid dehydrogenases .
Pharmacokinetics
It is known that the bioavailability of related compounds can be influenced by various factors such as absorption, distribution, metabolism, and excretion
Result of Action
It is known that dmae, a related compound, has been used in the treatment of adhd, alzheimer’s disease, autism, and tardive dyskinesia
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2-(dimethylamino)acetate. For example, it is known that certain environmental pressures such as hypoxia and nutrient scarcity can drive the preferential uptake of acetate by certain tissues
生化分析
Cellular Effects
It’s believed that this compound can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s believed that this compound may have certain stability and degradation characteristics, and may exert long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It’s believed that this compound may exhibit certain threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Sodium 2-(dimethylamino)acetate is believed to be involved in certain metabolic pathways. It may interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It’s believed that this compound may interact with certain transporters or binding proteins, and may influence its own localization or accumulation .
Subcellular Localization
It’s believed that this compound may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Sodium 2-(dimethylamino)acetate can be synthesized through the reaction of dimethylamine with chloroacetic acid, followed by neutralization with sodium hydroxide. The reaction typically proceeds as follows:
Dimethylamine Reaction: Dimethylamine reacts with chloroacetic acid to form N,N-dimethylglycine.
Neutralization: The resulting N,N-dimethylglycine is then neutralized with sodium hydroxide to form sodium 2-(dimethylamino)acetate.
Industrial Production Methods: In industrial settings, the synthesis of sodium 2-(dimethylamino)acetate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: Sodium 2-(dimethylamino)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.
Nucleophiles: Halides, thiols, and amines can act as nucleophiles in substitution reactions.
Major Products:
Oxidation Products: N,N-dimethylglycine N-oxide.
Reduction Products: Dimethylamine and acetic acid.
Substitution Products: Various substituted glycine derivatives depending on the nucleophile used.
相似化合物的比较
N,N-Dimethylglycine: Similar structure but lacks the sodium ion.
Betaine: Another methylated amino acid derivative with different biological functions.
Sodium Acetate: Shares the sodium ion but has a different organic moiety.
Uniqueness: Sodium 2-(dimethylamino)acetate is unique due to its dual functionality as both a methyl donor and a sodium salt. This dual functionality allows it to participate in a variety of chemical and biological processes, making it a versatile compound in research and industrial applications.
属性
IUPAC Name |
sodium;2-(dimethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.Na/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPBIYNLYDWLQE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018115 | |
| Record name | Sodium N,N-dimethylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18319-88-5 | |
| Record name | Sodium N,N-dimethylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium N,N-dimethylglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What effects have been observed with N,N-Dimethylglycine sodium salt supplementation in broiler chickens?
A1: Studies have shown that dietary supplementation of N,N-Dimethylglycine sodium salt in broiler chickens can lead to several notable effects:
- Improved Growth Performance: Supplementation at specific doses (1000-1500 mg/kg) has been shown to improve average daily gain and feed conversion ratio in broiler chickens. [, ]
- Enhanced Nutrient Digestibility: Research indicates potential improvements in the apparent digestibility of dry matter, organic matter, crude protein, and α-tocopheryl-acetate. []
- Increased Digestive Enzyme Activity: Supplementation has been linked to increased activity of lipase and trypsin, enzymes crucial for fat and protein digestion, respectively. []
- Modulation of Blood Parameters: While not affecting all blood parameters, some studies observed increased blood triiodothyronine (T3) levels in younger broilers. []
- Antioxidant Effects: N,N-Dimethylglycine sodium salt appears to enhance antioxidant capacity, as evidenced by increased total antioxidant capacity (T-AOC) in the blood and liver of broilers. []
Q2: Does the type of dietary fat influence the effects of N,N-Dimethylglycine sodium salt in broilers?
A2: Interestingly, research suggests that the efficacy of N,N-Dimethylglycine sodium salt in broilers might be influenced by the type of dietary fat provided. One study found that the positive effects on production value, abdominal fat reduction, and meat yield were more pronounced when broilers were fed a diet rich in polyunsaturated fatty acids (from soy oil) compared to a diet higher in saturated and monounsaturated fatty acids (from chicken fat). []
Q3: Beyond broiler chickens, are there any other researched applications for N,N-Dimethylglycine sodium salt?
A3: While much of the provided research focuses on broiler chickens, one study explored the effects of N,N-Dimethylglycine sodium salt on human epidermal keratinocytes (skin cells) []:
Q4: What are the potential implications of the observed anti-inflammatory and antioxidant effects of N,N-Dimethylglycine sodium salt?
A4: The observed anti-inflammatory and antioxidant effects of N,N-Dimethylglycine sodium salt, particularly in the keratinocyte study [], warrant further investigation. These properties could have implications for:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


